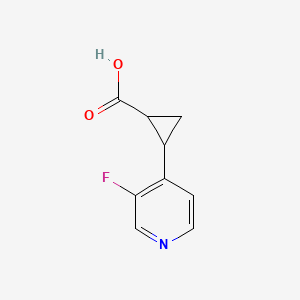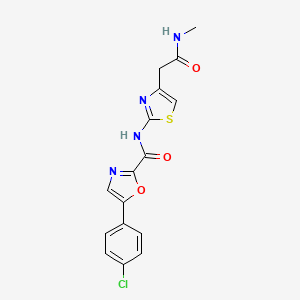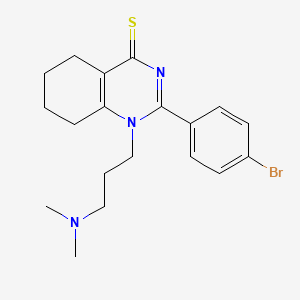![molecular formula C18H16N4O4S B2367812 N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamid CAS No. 2034323-49-2](/img/structure/B2367812.png)
N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that combines structural elements from indoles, thienopyrimidines, and amides. This combination of structures allows for a rich array of chemical reactivity and potential biological activity, making it a compound of interest in various fields of research.
Wissenschaftliche Forschungsanwendungen
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide has a broad range of applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor agonist/antagonist.
Medicine: : Explored as a candidate for drug development, particularly in anti-cancer and anti-inflammatory therapies.
Industry: : Potential use in the development of new materials with specific electronic or optical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide typically involves multiple steps:
Synthesis of 2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidine Intermediate
This is often achieved via the cyclization of an appropriate thienoamide precursor under acidic conditions.
Conditions: Often carried out at elevated temperatures in the presence of a strong acid like sulfuric acid.
Formation of the Indole-2-carboxamide Precursor
This involves the preparation of 6-methoxyindole-2-carboxylic acid, followed by its activation (using agents like thionyl chloride) to form the corresponding acyl chloride.
Conditions: Typically performed under inert atmosphere conditions (e.g., nitrogen) to prevent unwanted side reactions.
Coupling Reaction
The final step involves the coupling of the activated 6-methoxyindole-2-carboxylic acid derivative with the ethylated thienopyrimidine intermediate under basic conditions.
Conditions: Commonly carried out in an organic solvent such as dichloromethane, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial-scale production of this compound would likely follow similar synthetic steps but would be optimized for cost, yield, and safety. Advanced techniques such as flow chemistry and continuous processing might be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation
The compound may undergo oxidation at the indole nitrogen or the methoxy group.
Common reagents: Potassium permanganate, hydrogen peroxide.
Reduction
Reduction can occur at the carbonyl groups of the thienopyrimidine moiety.
Common reagents: Sodium borohydride, lithium aluminum hydride.
Substitution
Electrophilic aromatic substitution is possible on the indole ring.
Common reagents: Halogens, nitration mixtures.
Major Products Formed
Oxidation: : Formation of N-oxides or carboxylated derivatives.
Reduction: : Formation of alcohol or amine derivatives.
Substitution: : Formation of halogenated or nitro derivatives on the indole ring.
Wirkmechanismus
Molecular Targets and Pathways
The compound can interact with various biological targets, including enzymes and receptors.
It may inhibit enzyme activity by binding to the active site, thus blocking substrate access.
It can modulate receptor activity by mimicking natural ligands, thereby altering signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide: : Similar structure but lacks the methoxy group, affecting its solubility and reactivity.
N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-methoxy-1H-benzimidazole-2-carboxamide: : Has a benzimidazole ring instead of an indole, altering its electronic properties and potentially its biological activity.
This uniqueness of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide lies in its distinct combination of functional groups, allowing for diverse reactivity and application potential.
Eigenschaften
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-26-11-3-2-10-8-14(20-13(10)9-11)16(23)19-5-6-22-17(24)15-12(4-7-27-15)21-18(22)25/h2-4,7-9,20H,5-6H2,1H3,(H,19,23)(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKHYMDYRCTRBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2367738.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2367739.png)
![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-isopropylacetamide](/img/structure/B2367740.png)


![N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2367745.png)
![4-cyclopropaneamido-N-[(4-methoxyphenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B2367746.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2367747.png)
![methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2367751.png)

